molecular formula C11H11BrO B13091659 3-(2-Bromophenyl)cyclopentanone

3-(2-Bromophenyl)cyclopentanone

Cat. No.: B13091659
M. Wt: 239.11 g/mol
InChI Key: LSKNXPAIRANTEL-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)cyclopentanone is an organic compound that features a bromine atom attached to the phenyl ring, which is further connected to a cyclopentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)cyclopentanone can be achieved through several methods. One common approach involves the cyclization of 3-(2-bromophenyl)propionic acid in the presence of a strong base such as n-butyllithium (n-BuLi) at low temperatures . This reaction proceeds through the formation of a carbanion intermediate, which then undergoes intramolecular cyclization to form the desired cyclopentanone structure.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)cyclopentanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The cyclopentanone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the cyclopentanone can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylcyclopentanones.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

3-(2-Bromophenyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentanone moiety contribute to its reactivity and binding affinity with various biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)cyclopentanone
  • 3-(2-Fluorophenyl)cyclopentanone
  • 3-(2-Iodophenyl)cyclopentanone

Uniqueness

3-(2-Bromophenyl)cyclopentanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

3-(2-bromophenyl)cyclopentan-1-one

InChI

InChI=1S/C11H11BrO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2

InChI Key

LSKNXPAIRANTEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C2=CC=CC=C2Br

Origin of Product

United States

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